molecular formula C12H11Cl2N3 B1453997 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1010918-36-1

4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B1453997
CAS No.: 1010918-36-1
M. Wt: 268.14 g/mol
InChI Key: LUTMJVYTDHJUIF-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS: 1010918-36-1) is a high-purity chemical building block based on the tetrahydroimidazo[4,5-c]pyridine scaffold, recognized for its significant potential in infectious disease and neurological research . This compound is part of a novel class of potent inhibitors targeting bacterial glutaminyl cyclase (QC) . Its primary research application is in targeting the glutaminyl cyclase of Porphyromonas gingivalis (PgQC), a keystone pathogen in periodontitis . Inhibiting PgQC disrupts the bacterial virulence factor stabilization, impairing the pathogen's physiological fitness and providing a strategic approach to combat the dysbiotic oral microbiome linked to periodontitis . Furthermore, due to the established association between periodontitis and systemic chronic disorders, this compound is a valuable tool for investigating the molecular links to conditions such as Alzheimer's disease, type 2 diabetes, and atherosclerosis . Researchers will find value in its well-defined structure, which allows for further optimization and derivatization. The compound is characterized by its molecular formula (C 12 H 11 Cl 2 N 3 ) and a molecular weight of 268.14 g/mol . Safety Note: This product is labeled with the GHS07 pictogram and carries the signal word "Warning" due to potential hazards, including being harmful if swallowed and causing skin and serious eye irritation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly not for human consumption.

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3/c13-8-3-1-2-7(10(8)14)11-12-9(4-5-15-11)16-6-17-12/h1-3,6,11,15H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTMJVYTDHJUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,3-Dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H11Cl2N3C_{12}H_{11}Cl_2N_3 and features a tetrahydroimidazo[4,5-c]pyridine core substituted with a dichlorophenyl group. Its structural characteristics contribute to its biological activity.

1. Anticonvulsant Activity

Research indicates that derivatives of tetrahydroimidazo[4,5-c]pyridine exhibit significant anticonvulsant properties. For instance, in studies involving various analogues, certain compounds demonstrated high efficacy in preventing seizures in animal models. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the phenyl ring enhance anticonvulsant effects significantly. Notably, compounds with electron-withdrawing groups showed improved potency compared to their unsubstituted counterparts .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies reported that this compound exhibited moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 μg/mL depending on the bacterial strain tested .

Bacterial Strain MIC (μg/mL) Activity
Staphylococcus aureus100Moderate
Escherichia coli150Moderate
Salmonella typhi200Weak

3. Cytotoxic Effects

In cancer research contexts, this compound has shown promising cytotoxicity against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins. The IC50 values for different cell lines were reported to be less than those of standard chemotherapeutic agents like doxorubicin .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • GABA Receptors : The compound may enhance GABAergic transmission, contributing to its anticonvulsant effects.
  • Cell Cycle Regulation : It appears to affect cell cycle progression in cancer cells by inducing G1 phase arrest.
  • Protein Interactions : Molecular dynamics simulations suggest that the compound interacts with proteins involved in apoptosis and cell survival pathways through hydrophobic interactions and hydrogen bonding .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • A study conducted on rodent models demonstrated that administration of the compound significantly reduced seizure frequency compared to control groups.
  • In vitro analyses using human cancer cell lines indicated that treatment with the compound led to a dose-dependent decrease in cell viability.

Scientific Research Applications

Table 1: Summary of Synthesis Methods

MethodKey ReagentsYield (%)Reference
Cyclization with aldehydesAromatic aldehyde, amine85
Multi-component reactionsDMSO, DBSA as catalyst90
Microwave-assisted synthesisMicrowave irradiation95

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[4,5-c]pyridine derivatives. The compound has shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro studies demonstrated that it effectively inhibited the growth of breast cancer cells through the modulation of signaling pathways associated with cell survival and apoptosis.

Case Study: Breast Cancer Inhibition

In a controlled study, 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine was tested on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound activates caspase-3 pathways leading to programmed cell death.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses moderate antibacterial effects against Gram-positive bacteria and fungi.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Neuropharmacological Effects

Emerging research indicates that imidazo[4,5-c]pyridine derivatives may exhibit neuroprotective properties. These compounds have been investigated for their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in Animal Models

In a recent animal study involving models of neurodegeneration induced by toxins, administration of the compound resulted in improved cognitive function and reduced neuronal death compared to control groups. This suggests potential applications in neuropharmacology.

Chemical Reactions Analysis

Pictet–Spengler Cyclization

  • Condensation : Histamine reacts with paraformaldehyde to form an imine intermediate.

  • Cyclization : The imine undergoes intramolecular nucleophilic attack, forming the bicyclic structure .

Alkylation/Acylation

  • Nucleophilic Substitution : The secondary amine in the core reacts with an electrophilic reagent (e.g., benzyl bromide or acid chloride).

  • Cyclization : Amide intermediates (if formed) undergo further cyclization to stabilize the heterocyclic system .

Reaction Conditions and Solvents

  • Core synthesis : Conducted in aqueous or polar aprotic solvents (e.g., water, acetonitrile) under basic conditions .

  • Substituent introduction : Alkylation/acylation typically uses polar aprotic solvents (e.g., acetonitrile, DMF) with mild bases (e.g., K2CO3) .

Analytical Data

Property Value
Molecular FormulaC₁₂H₁₁Cl₂N₃
Molecular Weight268.14 g/mol
SMILESC1CNC(C2=C1NC=N2)C3=C(C=C(C=C3)Cl)Cl
CAS Number1010918-36-1
Melting PointNot reported
SolubilitySoluble in DMSO, DMF

Reactivity and Stability

  • Hydrolysis : The amide group (if present) may hydrolyze under acidic conditions to yield carboxylic acids.

  • Substitution : The 2,3-dichlorophenyl group can undergo further electrophilic substitution (e.g., bromination) under controlled conditions .

Biological Implications

While specific bioactivity data for this compound is limited, tetrahydroimidazo[4,5-c]pyridine derivatives are explored as inhibitors of enzymes like PgQC (peptidoglycan crosslinking enzyme) . The 2,3-dichlorophenyl substituent likely enhances lipophilicity and binding affinity, as observed in related compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be contextualized by comparing it with analogs bearing varied substituents or core modifications. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Imidazo[4,5-c]pyridine Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-(2,3-Dichlorophenyl)-... (Target) 2,3-Dichlorophenyl C₁₂H₁₁Cl₂N₃ 267.14 High lipophilicity; potential GPCR modulation
4-(2-Chlorophenyl)-... 2-Chlorophenyl C₁₂H₁₂ClN₃ 233.7 Reduced steric bulk; supplier availability
4-(5-Chloro-2-fluorophenyl)-... 5-Chloro-2-fluorophenyl C₁₂H₁₁ClFN₃ 251.69 Enhanced electronic effects; catalogued analog
4-(2-Methoxyphenyl)-... 2-Methoxyphenyl C₁₃H₁₅N₃O 229.28 Improved solubility (methoxy group); discontinued
PD123177 Diphenylacetyl carboxylate C₂₈H₂₇N₅O₃ 481.55 Angiotensin II receptor ligand; clinical research
4-(4-Fluorophenyl)-... 4-Fluorophenyl C₁₁H₁₂FN₃ 205.23 Lower molecular weight; halogen specificity

Key Observations:

Substituent Effects on Lipophilicity: The 2,3-dichlorophenyl group in the target compound increases logP (calculated ~3.2) compared to analogs like 4-(2-methoxyphenyl)-... (logP ~1.8), enhancing membrane permeability but reducing aqueous solubility .

Pharmacological Relevance: PD123177, a carboxylate derivative, demonstrates high affinity for angiotensin II receptors, suggesting that the imidazo[4,5-c]pyridine scaffold is versatile for GPCR targeting .

Synthetic and Commercial Accessibility :

  • Halogenated variants (e.g., 4-(4-bromophenyl)-... ) are synthetically accessible via cross-coupling, similar to methods in .
  • Supplier availability for the target compound (5 suppliers ) contrasts with discontinued analogs like 4-(2-methoxyphenyl)-..., highlighting its sustained demand .

Preparation Methods

General Synthetic Strategy

The synthesis of the tetrahydroimidazo[4,5-c]pyridine scaffold typically involves:

  • Formation of the tetrahydroimidazo[4,5-c]pyridine core via cyclization reactions such as the Pictet–Spengler reaction.
  • Introduction of the 2,3-dichlorophenyl substituent through alkylation or arylation steps.
  • Use of multi-step or one-pot tandem processes involving nucleophilic aromatic substitution, reduction, and heterocyclization.

Preparation of the Tetrahydroimidazo[4,5-c]pyridine Core

Pictet–Spengler Reaction Route

A reliable method for constructing the tetrahydro[4,5-c]pyridine core uses the Pictet–Spengler reaction of histamine derivatives:

  • Reaction : Histamine hydrochloride reacts with paraformaldehyde or benzaldehyde derivatives under acidic or basic conditions.
  • Outcome : This produces the tetrahydroimidazo[4,5-c]pyridine core (intermediate 4) or substituted variants (intermediate 6).
  • Further functionalization : The secondary amine in the core can be alkylated or acylated using alkyl- or arylalkylbromides or acid chlorides to introduce various substituents at the nitrogen position, including the 2,3-dichlorophenyl group.

One-Pot Tandem Synthesis via SNAr–Reduction–Heterocyclization

A green and efficient one-pot method has been developed for synthesizing substituted imidazo[4,5-c]pyridines, which can be adapted for the 2,3-dichlorophenyl-substituted target:

  • Step 1: SNAr Reaction
    2-chloro-3-nitropyridine reacts with primary amines (e.g., 2,3-dichlorophenyl amine) in a water-isopropanol mixture at 80 °C to form N-substituted pyridine-2,3-diamines.

  • Step 2: Reduction
    The nitro group is reduced in situ using zinc dust and hydrochloric acid to yield diamine intermediates.

  • Step 3: Heterocyclization
    The diamines are then treated with aldehydes under heating in the same solvent system, promoting cyclization and aromatization to form the imidazo[4,5-c]pyridine ring.

  • Advantages :

    • No need for isolation of intermediates.
    • Avoids toxic metal catalysts.
    • High yields and simple work-up procedures.
    • Environmentally benign solvents (H2O-IPA).

Detailed Experimental Procedure (Adapted)

Step Reagents & Conditions Description Yield
1. SNAr Reaction 2-chloro-3-nitropyridine + 2,3-dichlorophenyl amine, H2O-IPA (1:1), 80 °C, 2 h Formation of N-substituted pyridine-2,3-diamine intermediate ~90%
2. Reduction Zn dust (1 equiv), conc. HCl (0.5 equiv), 80 °C, 45 min Reduction of nitro group to diamine High yield
3. Cyclization Addition of aldehyde (e.g., formaldehyde), H2O-IPA, 85 °C, 10 h Intramolecular cyclization to imidazo[4,5-c]pyridine Excellent yield
  • The crude product is extracted with ethyl acetate, dried, and purified by silica gel chromatography.

Mechanistic Insights

  • The heterocyclization proceeds via initial formation of an imine intermediate between the aldehyde and diamine.
  • Intramolecular nucleophilic attack by the adjacent amine on the imine carbon leads to ring closure forming a dihydroimidazo intermediate.
  • Subsequent aromatization yields the final imidazo[4,5-c]pyridine structure.
  • Water and isopropanol act as crucial solvents facilitating electrophile–nucleophile activation and promoting the reaction cascade.

Alternative Synthetic Routes

  • Pd- or Cu-catalyzed amidation or arylation of 2-halo-3-acylaminopyridines with amines can also afford imidazo[4,5-c]pyridines but involve harsher conditions, toxic catalysts, and complex ligands.
  • Direct alkylation of the tetrahydroimidazo[4,5-c]pyridine core with 2,3-dichlorobenzyl bromide in acetonitrile at room temperature is an alternative to introduce the dichlorophenyl substituent after core formation.

Summary Table of Preparation Methods

Method Key Steps Conditions Advantages Limitations
Pictet–Spengler Cyclization Histamine + aldehyde → tetrahydroimidazo[4,5-c]pyridine core Acidic/basic, room temp to reflux Simple, well-established Requires separate alkylation step
One-pot SNAr–Reduction–Cyclization 2-chloro-3-nitropyridine + amine + aldehyde H2O-IPA, 80–85 °C, Zn/HCl reduction Green, high yield, no catalyst Limited to substrates compatible with SNAr
Pd/Cu-catalyzed Amidation/Arylation 2-halo-3-acylaminopyridines + amines Pd or Cu catalyst, ligand, base, organic solvents Regioselective, broad substrate scope Costly catalysts, toxic solvents, longer times
Direct Alkylation Tetrahydroimidazo[4,5-c]pyridine + 2,3-dichlorobenzyl bromide Acetonitrile, room temp Straightforward substitution Requires prior core synthesis

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, and how are protecting groups utilized?

Answer:
The synthesis typically involves multi-step routes starting with imidazo[4,5-c]pyridine precursors. Key steps include:

  • Cyclization : Refluxing with dimethoxymethane under acidic conditions (0.01 M HCl) to form the imidazo core .
  • Protection Strategies :
    • Trityl Groups : Trityl chloride in acetonitrile with triethylamine (TEA) protects the imidazole nitrogen, achieving 78.4% yield .
    • Benzyl Carbamates : Benzyl succinimidyl carbonate in DCM/DMF introduces a benzyloxycarbonyl (Cbz) group, with yields ~48% .
  • Deprotection : Catalytic hydrogenation (Pd/C, H₂ in MeOH) removes benzyl groups efficiently (~89% yield) .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Answer:

  • 1H/13C NMR : Essential for verifying regiochemistry and substituent positions. For example, benzyl-protected intermediates show distinct aromatic proton shifts (δ 7.2–7.4 ppm) and carbonyl carbons (δ 155–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, e.g., [M+H]+ peaks with <5 ppm error .
  • Elemental Analysis : Validates purity (>95%) and stoichiometry, particularly for hydrochloride salts .

Basic: How are intermediates purified during synthesis, and what solvents are optimal?

Answer:

  • Chromatography : Flash column chromatography (silica gel, eluent: EtOAc/hexane gradients) resolves regioisomers, as seen in trityl-protected derivatives .
  • Recrystallization : Polar solvents (MeOH/H₂O) purify hydrochloride salts, achieving >95% purity .
  • Solvent Systems : DCM/MeCN mixtures minimize byproduct formation during protection/deprotection steps .

Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity in SAR studies?

Answer:

  • Phenyl Ring Substitutions :
    • 2,3-Dichloro vs. Fluoro/Bromo : The 2,3-dichloro configuration enhances lipophilicity and receptor binding affinity compared to mono-halogenated analogs (e.g., 4-fluorophenyl derivatives) .
    • Meta vs. Para Substitution : Meta-substituted aryl groups (e.g., 3-methoxyphenyl) improve solubility but may reduce target engagement .
  • Core Modifications : Replacing the imidazo ring with triazolo (as in P2X7 antagonists) alters pharmacokinetic profiles, with ED50 values as low as 0.06 mg/kg in preclinical models .

Advanced: What methodologies are used to assess receptor binding (e.g., histamine H3/H4) or enzyme inhibition?

Answer:

  • Radioligand Binding Assays : Competitive binding studies with [³H]-α-methylhistamine (H3) or [³H]-JNJ7777120 (H4) quantify Ki values .
  • Functional Assays :
    • cAMP Inhibition : H3 receptor activity is measured via forskolin-induced cAMP reduction in transfected HEK293 cells .
    • Calcium Flux : P2X7 antagonism is evaluated using ATP-induced calcium mobilization assays .

Advanced: How is pharmacokinetic profiling conducted to evaluate solubility and metabolic stability?

Answer:

  • Solubility : Parallel artificial membrane permeability assay (PAMPA) predicts intestinal absorption. For example, compound 35 (P2X7 antagonist) showed improved solubility (1.2 mg/mL) compared to analogs .
  • Metabolic Stability : Liver microsome incubations (human/rat) measure half-life (t₁/₂) via LC-MS. Cytochrome P450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .
  • Plasma Protein Binding : Equilibrium dialysis quantifies free fraction (e.g., >90% binding for imidazo derivatives) .

Advanced: How are contradictions in biological activity data resolved across studies?

Answer:

  • Orthogonal Assays : Confirm receptor engagement using both binding (Ki) and functional (IC50) assays to rule off-target effects .
  • Batch Reproducibility : Verify synthetic protocols (e.g., tritylation efficiency) to ensure consistent compound quality .
  • Species-Specific Differences : Compare rodent vs. human receptor isoforms (e.g., H3 receptor polymorphisms) to explain efficacy gaps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

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